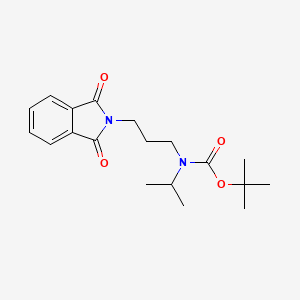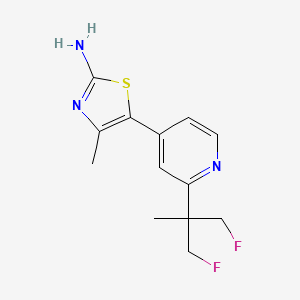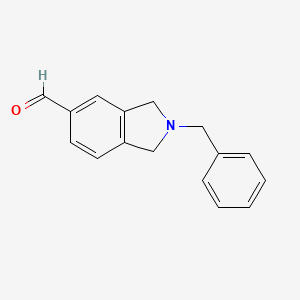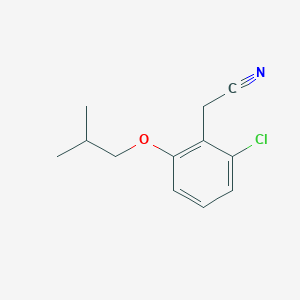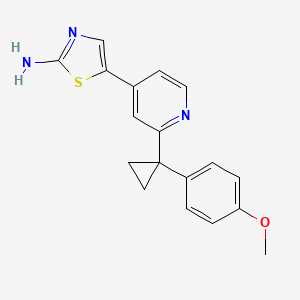
tert-Butyl ((2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate
Vue d'ensemble
Description
This compound, also known as tert-Butyl ((2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate, has a molecular formula of C17H28N4O2 and a molecular weight of 320.4 g/mol. It is a complex organic compound that contains several functional groups, including a carbamate group, a pyridine ring, and a piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and rings. The carbamate group provides polarity and potential for hydrogen bonding, while the pyridine and piperazine rings contribute to the compound’s aromaticity and potential for further reactions .Applications De Recherche Scientifique
Inhibition of Gene Markers of Fibrosis
Synthesis and Properties of Copper(II) Soft Materials
Research has delved into the synthesis, redox, and amphiphilic properties of responsive salycilaldimine-copper(II) soft materials. These complexes exhibit hydrophilic copper-containing head groups, hydrophobic alkyl and alkoxo tails, and present potential as precursors for redox-responsive Langmuir-Blodgett films. A balance between redox response and amphiphilicity was attempted by increasing core flexibility and incorporating alkoxy chains. This study provides insights into the potential applications of these copper(II) complexes in various fields (Hindo et al., 2008).
Liquid Chromatography in Pharmaceutical Analysis
A sensitive and specific assay has been developed utilizing high-performance liquid chromatography (HPLC) with tandem mass spectrometric (MS-MS) detection for the determination of a novel dopamine D4 receptor antagonist. The assay demonstrates excellent precision, accuracy, sensitivity, and specificity, providing a reliable method for determining the pharmacokinetics of this compound in human subjects (Chavez-Eng et al., 1997).
Nickel(II)-Phenoxyl Radical Complexes
Studies on nickel(II) complexes of N3O-donor tripodal ligands have been conducted to understand their structure-radical stability relationship. These complexes are converted to phenoxyl radicals upon oxidation and exhibit a quasi-reversible redox wave. The radical stability is influenced by the donor ability of the N ligands, offering insights into the stability and reactivity of these nickel(II)-phenoxyl radical complexes (Shimazaki et al., 2004).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-[[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c1-13-14(12-18-16(22)23-17(2,3)4)6-7-15(19-13)21-10-8-20(5)9-11-21/h6-7H,8-12H2,1-5H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKVIKDZOHCZKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




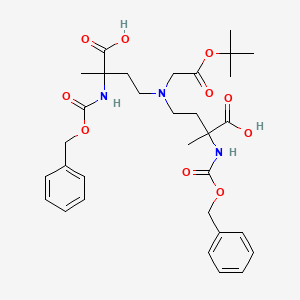
![(3S)-1-(methoxymethoxy)-4-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)piperazine-2,6-dione](/img/structure/B1412373.png)
